REACTION_CXSMILES
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[Cl:1][C:2]1[CH2:10][C:9]([Cl:15])(S(Cl)(=O)=O)[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[OH-].[Na+].[S:18]([O-])([O-:20])=[O:19].[Na+].[Na+].O>>[Cl:15][C:9]1[CH:10]=[C:2]([Cl:1])[C:3]([C:4]([OH:6])=[O:5])=[CH:7][C:8]=1[S:18]([OH:20])=[O:19] |f:1.2,3.4.5|
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Name
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2,4-dichloro-4-chlorosulfonylbenzoic acid
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Quantity
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145 g
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Type
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reactant
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Smiles
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ClC1=C(C(=O)O)C=CC(C1)(S(=O)(=O)Cl)Cl
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Name
|
|
Quantity
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145 mL
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
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189 g
|
Type
|
reactant
|
Smiles
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S(=O)([O-])[O-].[Na+].[Na+]
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Name
|
|
Quantity
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0.5 L
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Type
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reactant
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Smiles
|
O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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This compound is prepared
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Name
|
|
Type
|
|
Smiles
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ClC1=C(C=C(C(=C1)Cl)C(=O)O)S(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |